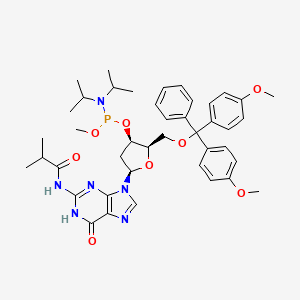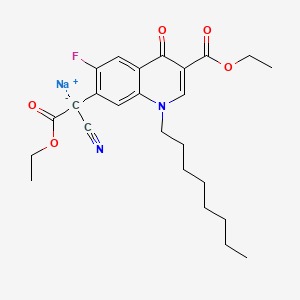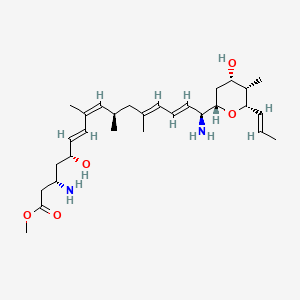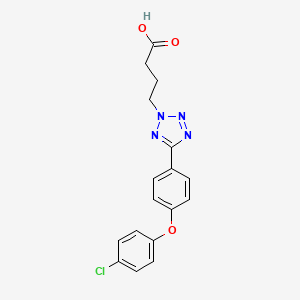
Autophagy/REV-ERB-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Autophagy/REV-ERB-IN-1 involves a convergent approach. The preparation of target compounds 3−26 is achieved through the synthesis of amines and aldehydes, followed by their condensation via reductive amination under standard reaction conditions .
Analyse Chemischer Reaktionen
Autophagy/REV-ERB-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions under specific conditions.
Common reagents used in these reactions include triethylsilane (Et3SiH), palladium on carbon (Pd/C), and manganese dioxide (MnO2) . The major products formed from these reactions are the corresponding aldehydes and olefins .
Wissenschaftliche Forschungsanwendungen
Autophagy/REV-ERB-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study autophagy and circadian rhythm regulation.
Biology: The compound helps in understanding the role of autophagy in cellular processes and its impact on circadian rhythms.
Wirkmechanismus
Autophagy/REV-ERB-IN-1 exerts its effects by inhibiting both autophagy and REV-ERB. Autophagy is a process that degrades damaged and excess proteins and organelles to generate macromolecular building blocks and fuel metabolic pathways . REV-ERB is a nuclear receptor that regulates circadian rhythm and metabolism . By inhibiting these pathways, this compound disrupts the survival mechanisms of cancer cells, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Autophagy/REV-ERB-IN-1 is unique due to its dual inhibition of autophagy and REV-ERB. Similar compounds include:
Chloroquine: An FDA-approved autophagy flux inhibitor used in cancer therapy.
Hydroxychloroquine: A derivative of chloroquine with similar autophagy-inhibiting properties.
Compound 24: Another dual inhibitor of autophagy and REV-ERB with improved potency and drug-like properties.
This compound stands out due to its enhanced toxicity against cancer cells and optimal drug-like properties .
Eigenschaften
Molekularformel |
C24H30F2N2 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-N-[[4-fluoro-3-(piperidin-4-ylmethyl)phenyl]methyl]cyclopentan-1-amine |
InChI |
InChI=1S/C24H30F2N2/c25-22-6-4-21(5-7-22)24(11-1-2-12-24)28-17-19-3-8-23(26)20(16-19)15-18-9-13-27-14-10-18/h3-8,16,18,27-28H,1-2,9-15,17H2 |
InChI-Schlüssel |
WQVFAUSKMZPMRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)NCC3=CC(=C(C=C3)F)CC4CCNCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


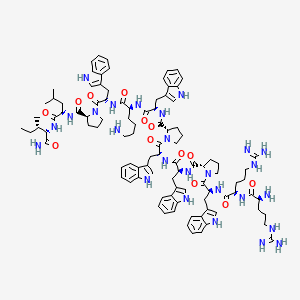
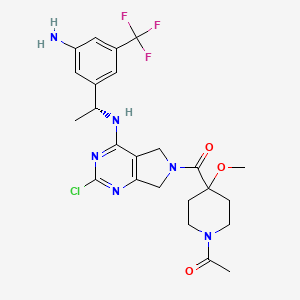
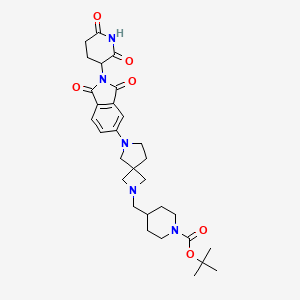
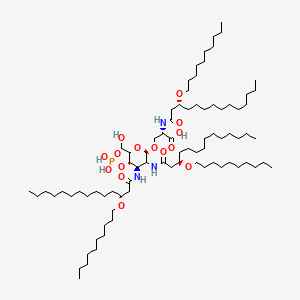

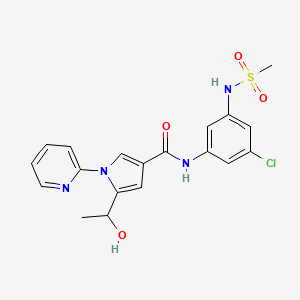
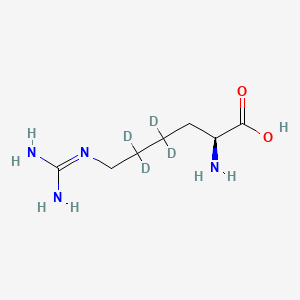

![[3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride](/img/structure/B12377587.png)
